molecular formula C23H26FN5OS B243235 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B243235
M. Wt: 439.6 g/mol
InChI Key: RIDAYRIWCONUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazoles and piperazines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and receptors, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dopamine receptors. It may also modulate the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain.
Biochemical and Physiological Effects:
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor cell proliferation, and modulate neurotransmitter levels in the brain. It has also been reported to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in specific applications.

Future Directions

There are several future directions for the research on 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory and antitumor activities in more detail. Additionally, the development of more efficient synthesis methods and the optimization of its use in specific applications are also important future directions.

Synthesis Methods

The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves the reaction of 4-(4-fluorophenyl)piperazine with 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroacetate to yield the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, antifungal, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H26FN5OS

Molecular Weight

439.6 g/mol

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H26FN5OS/c1-2-29-21(16-18-6-4-3-5-7-18)25-26-23(29)31-17-22(30)28-14-12-27(13-15-28)20-10-8-19(24)9-11-20/h3-11H,2,12-17H2,1H3

InChI Key

RIDAYRIWCONUIA-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.